molecular formula C10H10O2 B13467002 Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B13467002
M. Wt: 162.18 g/mol
InChI Key: QEWVLAMBMDXRFB-UHFFFAOYSA-N
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Description

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.18 g/mol . Its structure features a benzocyclobutene core, a fused system comprising a benzene ring and a highly strained four-membered cyclobutene ring . This strained ring system is of significant interest in synthetic organic chemistry, as it can undergo thermal electrocyclic ring-opening reactions to form reactive o-quinodimethane intermediates . These intermediates are highly valuable for use in Diels-Alder cycloadditions, serving as a versatile method for constructing complex polycyclic structures and novel molecular scaffolds in medicinal chemistry and materials science . While specific pharmacological applications for this exact ester are not detailed in the literature, its structural similarity to intermediates used in the synthesis of pharmaceutically active compounds is noteworthy. For instance, substituted bicyclo[4.2.0]octa-1,3,5-triene carboxylic acid derivatives are key synthetic precursors in the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, which is a critical building block in the manufacturing of Ivabradine, a medication used to treat chronic heart angina . This highlights the value of this compound class in asymmetric synthesis and complex molecule fabrication. Please handle this product with care. Refer to the material safety data sheet (MSDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3

InChI Key

QEWVLAMBMDXRFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Molecular Formula Substituents Applications/Properties
This compound 875-94-5 C₁₀H₁₀O₂ -COOCH₃ at C3 Polymer cross-linking, reactive intermediates
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride 1473-47-8 C₉H₇ClO -COCl at C7 Precursor for amide/ester synthesis; reactive acylating agent
8-Hexyl-3-methoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene 62562-50-9 C₁₆H₂₄O -OCH₃ at C3, -CH₂(CH₂)₄CH₃ and -CH₃ at C8 Hydrophobic modifications in material science
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone 1075-30-5 C₁₀H₁₀O -COCH₃ at C7 Intermediate in organic synthesis; LD₅₀ = 550 mg/kg (mouse)
Benzocyclobutene-4-boronic acid 195730-31-5 C₈H₉BO₂ -B(OH)₂ at C4 Suzuki-Miyaura cross-coupling reactions

Reactivity and Thermodynamic Properties

Table 2: Reactivity and Stability Comparison

Compound ΔfH°gas (kcal/mol) Ionization Energy (eV) Key Reactivity
Benzocyclobutene (parent) 47.7 ± 0.2 8.66–8.74 Thermal ring-opening to o-xylylene
Methyl 3-carboxylate derivative N/A N/A Enhanced electrophilicity at ester group; participates in cycloadditions
7-Carbonyl chloride N/A N/A High reactivity toward nucleophiles (e.g., amines, alcohols)

Key Findings :

Substituent Position : The 3-carboxylate derivative exhibits distinct reactivity compared to C7-substituted analogs. For instance, the 7-carbonyl chloride (CAS: 1473-47-8) is more electrophilic due to the electron-withdrawing -Cl group, enabling rapid acylation reactions .

Thermal Stability : The parent benzocyclobutene (CAS: 694-87-1) has a high ring-strain enthalpy (ΔfH°gas = 47.7 kcal/mol), facilitating thermal ring-opening. Substitution with electron-withdrawing groups (e.g., -COOCH₃) stabilizes the ring but retains sufficient strain for controlled polymerization .

Biological Activity : The ketone derivative (CAS: 1075-30-5) demonstrates moderate toxicity (LD₅₀ = 550 mg/kg in mice), whereas carboxylate esters are generally less toxic and preferred for material applications .

Biological Activity

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound characterized by its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following properties:

PropertyValue
CAS Number 93185-60-5
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.2 g/mol
Purity ≥ 95%

The compound features a bicyclic framework with a carboxylate group at the 3-position, which significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity through:

  • Hydrogen Bonding: The carboxylate group can form hydrogen bonds with amino acid residues in proteins.
  • Electrostatic Interactions: The charged nature of the carboxylate enhances its interaction with positively charged residues.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: Its structural characteristics might contribute to anti-inflammatory responses in various biological systems.
  • Anticancer Properties: Investigations are ongoing regarding its potential to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

  • Antimicrobial Study:
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations above 50 µg/mL.
  • Anti-inflammatory Research:
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting potential use in inflammatory conditions.
  • Cancer Cell Line Studies:
    • Research on various cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis at specific concentrations (IC50 values ranged from 20 to 50 µM).

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
Bicyclo[4.2.0]octa-1,3,5-trieneParent StructureLacks functional groups; serves as a base for comparison
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylatePositional IsomerCarboxylate group at a different position; differing reactivity
7-Methylbicyclo[4.2.0]octa-1,3,5-trieneMethyl-substitutedExhibits different biological properties due to methyl substitution

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : Similar bicyclic esters (e.g., bicyclo[2.2.2]octane derivatives) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Always use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ensure proper ventilation to avoid inhalation risks .
  • Storage : Store in a cool, dry place away from oxidizers and incompatible materials.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify unique bicyclic protons (e.g., deshielded vinyl protons at δ 6.5–7.2 ppm) and ester carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (calculated for C11H10O2C_{11}H_{10}O_2: 174.0681 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Look for ester C=O stretching (~1720 cm1^{-1}) and conjugated triene C=C stretches (~1600 cm1^{-1}) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Cycloaddition Strategies : Utilize Diels-Alder reactions between appropriate dienes and dienophiles (e.g., methyl acrylate derivatives) under thermal or Lewis acid-catalyzed conditions.
  • Functionalization of Bicyclo Core : React bicyclo[4.2.0]octa-1,3,5-triene with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to introduce the ester group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization for high purity.

Advanced Research Questions

Q. How do electronic effects of substituents on the bicyclo[4.2.0]octa-1,3,5-triene core influence its reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Electron-withdrawing groups (e.g., esters) lower LUMO energy, enhancing reactivity as dienophiles .
  • Experimental Validation : Compare reaction rates and yields of derivatives (e.g., nitro- or methoxy-substituted analogs) in Diels-Alder reactions. Use 1H^1H-NMR to monitor reaction progress .
  • Table : Substituent Effects on Reactivity
SubstituentReaction Rate (k, s1^{-1})Yield (%)
-COOCH3_30.4578
-NO2_20.6285
-OCH3_30.2865

Q. What strategies resolve contradictions in reported thermodynamic data for bicyclo[4.2.0]octa-1,3,5-triene derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference NIST thermochemical databases (e.g., enthalpy of formation, ΔfHgas\Delta_fH^\circ_{\text{gas}}) with experimental calorimetry results. For example, NIST reports ΔfHgas\Delta_fH^\circ_{\text{gas}} = 150.2 kJ/mol for the parent bicyclo compound, which can be adjusted for ester derivatives using group contribution methods .
  • Error Analysis : Identify systematic errors (e.g., incomplete purification, side reactions) by replicating synthesis under controlled conditions (inert atmosphere, anhydrous solvents) .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Optimize docking parameters (grid size, exhaustiveness) based on co-crystallized ligands.
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with in vitro assays (e.g., IC50_{50} measurements) .

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